[1-(4-Aminophenyl)cyclopentyl]methanol
Description
Significance of Aminophenyl and Cyclopentyl Moieties in Organic Synthesis
The aminophenyl and cyclopentyl groups are fundamental building blocks in the field of organic synthesis, each contributing distinct properties to the molecules they are part of.
The aminophenyl moiety , a benzene (B151609) ring substituted with an amino group, is a common feature in a vast range of organic compounds. The amino group can act as a nucleophile, a base, or a directing group in electrophilic aromatic substitution reactions. This versatility makes it a valuable component in the synthesis of pharmaceuticals, dyes, and polymers. For instance, aminophenyl groups are precursors for the formation of diazonium salts, which are highly reactive intermediates used in a variety of coupling reactions to form azo compounds and other derivatives. researchgate.net Furthermore, the presence of the amino group can significantly influence the electronic properties of the aromatic ring, enhancing its reactivity and enabling a wide array of chemical transformations. chemrevlett.comresearchgate.net
The cyclopentyl moiety is a five-membered aliphatic ring that imparts specific steric and conformational properties to a molecule. fiveable.me Compared to linear alkyl chains, the cyclopentyl group introduces a degree of rigidity and a defined three-dimensional shape. fiveable.me This can be crucial for the biological activity of a molecule, as it can influence how it binds to a receptor or enzyme. acs.org In organic synthesis, the cyclopentyl ring can be a target for various functionalization reactions and can serve as a scaffold for the construction of more complex polycyclic systems. organic-chemistry.org The stability of the cyclopentyl ring, which has less angle strain than smaller rings like cyclopropane, makes it a reliable component in molecular design. fiveable.me Compounds containing cyclopentyl groups are found in natural products and are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai
The combination of these two moieties in [1-(4-Aminophenyl)cyclopentyl]methanol results in a molecule with a rich chemical character, offering multiple reactive sites and a distinct spatial arrangement.
Historical Context of Related Chemical Architectures in Research
The scientific interest in molecules containing aminophenyl and cyclic alkyl structures has a long history, rooted in the development of medicinal chemistry and materials science.
Historically, the study of aminophenyl compounds has been central to the dye industry and the development of sulfa drugs in the early 20th century. The discovery of the biological activity of compounds containing the aminophenyl group spurred extensive research into its derivatives. Similarly, the investigation of cyclic structures like cyclopentane (B165970) has been a cornerstone of organic chemistry, with early research focusing on their synthesis and conformational analysis.
The exploration of molecules combining aromatic and alicyclic components has led to significant advancements. For example, research into carbocyclic nucleosides, which are analogues of natural nucleosides where the sugar moiety is replaced by a carbocyclic ring like cyclopentane or cyclopentene (B43876), has been an active area of investigation. nih.govijcpa.in These compounds have shown promise as antiviral and anticancer agents. nih.gov The synthesis of key intermediates, such as those containing both an amino group and a cyclopentene ring, has been a critical focus of this research. nih.govgoogle.com
Furthermore, the synthesis of complex molecules incorporating aminophenyl groups, such as porphyrins, has been a subject of study for their potential applications in materials science and medicine. researchgate.netacs.org The functionalization of these molecules allows for the tuning of their electronic and photophysical properties.
Overview of Current Research Landscape Pertaining to this compound
While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the current research landscape for related compounds is active. The synthesis and properties of molecules containing the aminophenyl and cyclopentyl motifs are being explored in various contexts.
Current research often focuses on the development of efficient synthetic routes to access complex molecules containing these structural features. For instance, the synthesis of aminophenyl-containing heterocyclic compounds and polymers continues to be an area of interest due to their thermal and chemical properties. chemrevlett.comnih.gov The development of new catalytic methods for the functionalization of both aromatic and alicyclic rings is also a significant area of contemporary research.
The chemical properties of this compound can be inferred from its structure. The primary alcohol group can undergo oxidation to form an aldehyde or carboxylic acid, or it can be used in esterification and etherification reactions. The amino group on the phenyl ring can be acylated, alkylated, or diazotized, providing a handle for further molecular elaboration.
Below is a table summarizing the key properties of this compound, based on available chemical data. bldpharm.com
| Property | Value |
| CAS Number | 1368639-80-8 |
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol |
| SMILES | Nc1ccc(cc1)C1(CCCC1)CO |
This data is based on information from chemical suppliers and databases.
For comparison, the properties of a structural isomer, [1-(3-Aminophenyl)cyclopentyl]methanol, are presented below. nih.gov
| Property | Value |
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol |
| Topological Polar Surface Area | 46.3 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
This data is based on computed properties from PubChem.
The research on related adamantyl-containing aminophenyl methanols suggests potential applications in drug design, where the bulky alkyl group can influence lipophilicity and interactions with biological targets. nih.gov Although not adamantane, the cyclopentyl group in this compound also provides a non-polar, three-dimensional structural element.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(4-aminophenyl)cyclopentyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6,14H,1-2,7-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNZAFADSUNWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368639-80-8 | |
| Record name | [1-(4-aminophenyl)cyclopentyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 4 Aminophenyl Cyclopentyl Methanol
Strategies for Constructing the Cyclopentyl Core with Aminophenyl Substitution
The formation of the central cyclopentyl ring bearing both a phenyl and a methanol (B129727) group at the same carbon atom is a critical step in the synthesis of the target molecule. Various approaches can be envisioned, starting from readily available cyclic or acyclic precursors.
Synthetic Routes via Cyclopentanone (B42830) Precursors
Cyclopentanone is a versatile and common starting material for the synthesis of substituted cyclopentane (B165970) derivatives. Its carbonyl group provides a reactive handle for the introduction of both the aminophenyl and the hydroxymethyl groups through nucleophilic addition reactions.
A primary strategy involves the use of organometallic reagents, such as Grignard reagents. The reaction of a Grignard reagent derived from a protected 4-haloaniline or 4-halonitrobenzene with cyclopentanone can effectively form the carbon-phenyl bond. For instance, the addition of 4-methoxyphenylmagnesium bromide to cyclopentanone, followed by acidic workup, would yield 1-(4-methoxyphenyl)cyclopentan-1-ol. Subsequent demethylation and conversion of the resulting phenol (B47542) to an amine, or a more direct route using a protected aminophenyl Grignard, could be envisaged.
Alternatively, a two-step approach can be employed where a cyanohydrin is formed from cyclopentanone, followed by the addition of a phenyl Grignard reagent to the nitrile. However, a more direct and widely applicable method is the Grignard addition to the ketone. For example, the reaction of methylmagnesium bromide with cyclopentanone yields 1-methylcyclopentanol, demonstrating the feasibility of adding an alkyl or aryl group to the carbonyl carbon. vaia.com A similar reaction with a suitably substituted phenylmagnesium bromide would be a key step.
Another approach is reductive amination. While this typically leads to the formation of an amine attached to the cyclopentyl ring, modifications of this reaction could be explored. The reductive amination of cyclopentanone can produce cyclopentylamine, indicating the feasibility of forming a C-N bond at the carbonyl carbon. researchgate.netresearchgate.net
Table 1: Key Reactions Starting from Cyclopentanone
| Reaction Type | Reagents | Intermediate/Product | Reference |
| Grignard Reaction | Phenylmagnesium bromide, Cyclopentanone | 1-Phenylcyclopentanol | chegg.com |
| Grignard Reaction | Methylmagnesium bromide, Cyclopentanone | 1-Methylcyclopentanol | vaia.com |
| Reductive Amination | Cyclopentanone, NH3, H2, Catalyst | Cyclopentylamine | researchgate.netresearchgate.net |
Approaches Involving Cyclopentene (B43876) and Cyclopentadiene (B3395910) Intermediates (e.g., Diels-Alder reactions)
Cyclopentadiene and cyclopentene are valuable precursors for the construction of the cyclopentyl core, often through cycloaddition reactions like the Diels-Alder reaction. Cyclopentadiene is a highly reactive diene in normal electron-demand Diels-Alder reactions. nih.gov
A potential strategy involves the Diels-Alder reaction between cyclopentadiene and a dienophile containing the 4-aminophenyl moiety or a precursor. For instance, a reaction with nitrosobenzene (B162901) could form a bicyclic adduct which, upon further transformations, could lead to an aminocyclopentene derivative. researchgate.net Another possibility is the reaction of cyclopentadiene with an activated alkene or alkyne bearing the desired phenyl group, followed by functionalization of the resulting bicyclic system. The use of Lewis acids can accelerate the Diels-Alder reaction and control stereoselectivity. nih.gov A facile synthesis of cis-4-amino-2-cyclopentene-1-methanol has been reported starting from cyclopentadiene, proceeding through a hetero Diels-Alder reaction and an aza-Claisen rearrangement. nih.gov While the substitution pattern is different from the target molecule, this demonstrates the utility of cyclopentadiene in synthesizing aminocyclopentane methanol derivatives.
Subsequent steps after the initial cycloaddition would be required to introduce the second substituent at the desired carbon and to saturate the double bond of the cyclopentene ring.
Cyclization Strategies for Five-Membered Ring Formation
Intramolecular cyclization reactions offer another powerful tool for the construction of the five-membered ring. These strategies typically start with an acyclic precursor containing the necessary functional groups to facilitate ring closure. For instance, a suitably substituted hexane (B92381) derivative could undergo an intramolecular reaction to form the cyclopentyl ring.
Palladium-catalyzed intramolecular cyclizations, such as the Heck reaction, have been used to synthesize fused tricyclic indole (B1671886) skeletons, demonstrating the power of this approach in forming five-membered rings. encyclopedia.pub While a direct application to the target molecule is not reported, a similar strategy could be designed. For example, a precursor with a terminal alkene and a suitably placed group that can act as a nucleophile or electrophile could be synthesized to undergo intramolecular cyclization. Cascade reactions, such as an intramolecular Prins/Friedel–Crafts cyclization, have been used to synthesize substituted tetralins and could be adapted for the formation of five-membered rings. beilstein-journals.org
Introduction of the Aminophenyl Moiety
The introduction of the 4-aminophenyl group is a crucial step that can be achieved either by incorporating it from the start of the synthesis or by functionalizing a phenyl ring at a later stage.
Reduction of Nitroaromatic Precursors to [1-(4-Aminophenyl)cyclopentyl]methanol or its Analogs
One of the most common and efficient methods for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This strategy involves the synthesis of a precursor molecule, such as [1-(4-nitrophenyl)cyclopentyl]methanol, followed by the reduction of the nitro group to an amine.
The synthesis of the nitrophenyl precursor could be achieved via a Grignard reaction between 4-nitrobromobenzene and cyclopentanone, followed by the introduction of the methanol group. The subsequent reduction of the nitro group is a well-established transformation.
Catalytic hydrogenation is a widely used method for this purpose. Various catalysts are effective, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. google.comchlorpars.com The reaction is typically carried out under a hydrogen atmosphere. Other reducing agents such as sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, or tin(II) chloride (SnCl2) in acidic media can also be employed. rsc.orgresearchgate.net The selective hydrogenation of nitro groups to amino groups is a key reaction in the production of fine chemicals and is generally high-yielding. acs.org
Table 2: Catalysts and Conditions for Nitro Group Reduction
| Catalyst | Hydrogen Source | Solvent | Key Features | Reference(s) |
| Palladium/graphene (Pd/G) | H₂ or NaBH₄ | Methanol or Water | High activity and stability. | rsc.org |
| Nickel-based catalysts | H₂ | Not specified | Efficient and stable. | acs.org |
| Palladium on carbon (Pd/C) | H₂ | Water/Acid | High yields of aminophenol. | google.com |
| Magnetic graphene oxide supported Pd nanoparticles | NaBH₄ | Ethanol (B145695) | High catalytic activity at room temperature. | researchgate.net |
Amination Reactions on Halogenated Phenyl Systems
Another powerful strategy for the formation of the C-N bond is the direct amination of a halogenated phenyl precursor, such as [1-(4-bromophenyl)cyclopentyl]methanol (B1532343). This approach avoids the need for a nitro group reduction step.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide with an amine. organic-chemistry.org This method is known for its broad substrate scope and functional group tolerance. acsgcipr.orgnih.gov
In the context of synthesizing this compound, a precursor such as [1-(4-bromophenyl)cyclopentyl]methanol could be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection. The development of various generations of catalyst systems has expanded the utility of this reaction to a wide range of amines and aryl halides. wikipedia.org
Strategies for Direct Introduction of the Aminophenyl Group
The direct installation of the 4-aminophenyl group onto a pre-existing cyclopentyl scaffold is a key strategic consideration. A common and effective approach involves the use of a precursor bearing a functional group that can be readily converted to the amine. A widely employed strategy is the use of a nitrophenyl group, which can be introduced via Friedel-Crafts acylation or related reactions, followed by reduction.
For instance, cyclopentanecarbonyl chloride can react with nitrobenzene (B124822) under Friedel-Crafts conditions to yield 1-(4-nitrophenyl)cyclopentanecarbonyl precursors. The nitro group is a powerful deactivating group, directing the acylation primarily to the para position. This nitro-substituted intermediate then serves as a substrate for the subsequent formation of the methanol functionality and the eventual reduction of the nitro group to the target amine. The reduction is typically achieved in a later step using standard conditions such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl).
Formation of the Methanol Functionality
The creation of the hydroxymethyl (-CH₂OH) group at the quaternary carbon is a critical step in the synthesis. Several classical and modern organic chemistry methods can be applied, starting from various functional group precursors.
A robust and frequently used method for generating the primary alcohol is the reduction of a corresponding carboxylic acid or its derivatives, such as esters or nitriles. Starting from a precursor like 1-(4-nitrophenyl)cyclopentanecarboxylic acid or its methyl ester, powerful reducing agents are required.
Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. libretexts.org It readily reduces carboxylic acids and esters to primary alcohols. chemistrysteps.com The reaction typically proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon. For a carboxylic acid, an initial acid-base reaction occurs, followed by multiple hydride additions to form the alcohol. chemistrysteps.com Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters under standard conditions. libretexts.org
The synthesis can be envisioned as follows: 1-(4-nitrophenyl)cyclopentanecarboxylic acid is treated with excess LiAlH₄ in an anhydrous ether solvent like THF. This single step can often achieve the reduction of both the carboxylic acid to the alcohol and the nitro group to the amine. However, for better control, a stepwise approach is common: first, the carboxylic acid is reduced, and then the nitro group is subsequently reduced in a separate step.
Table 1: Conditions for Reduction of Carboxylic Acid Derivatives
| Precursor | Reducing Agent | Solvent | Typical Product |
|---|---|---|---|
| 1-(4-Nitrophenyl)cyclopentanecarboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF) | This compound |
| Methyl 1-(4-nitrophenyl)cyclopentanecarboxylate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | [1-(4-Nitrophenyl)cyclopentyl]methanol |
| 1-(4-Nitrophenyl)cyclopentanecarbonitrile | Lithium Aluminum Hydride (LiAlH₄) followed by aqueous workup | Tetrahydrofuran (THF) | 1-(4-Aminophenyl)cyclopentyl]methanamine (requires further conversion) |
Organometallic reagents provide an alternative pathway for carbon-carbon bond formation to construct the hydroxymethyl group. A plausible synthetic route would involve the reaction of a Grignard reagent derived from a protected 4-bromoaniline (B143363) with cyclopentanone. This would form a tertiary alcohol, 1-(4-aminophenyl)cyclopentanol. To achieve the target primary alcohol, this intermediate would require a subsequent multi-step sequence to add a hydroxymethyl group and remove the hydroxyl, making this a less direct approach.
A more direct Grignard strategy would involve reacting a 1-(4-aminophenyl)cyclopentyl magnesium halide with a one-carbon electrophile like formaldehyde (B43269) (HCHO). The primary challenge in this approach is the preparation of the necessary Grignard reagent, as the free amino group is incompatible with the reagent's formation. Therefore, the amino group must be protected, for example, as a silyl (B83357) ether or other suitable protecting group, prior to the formation of the organometallic species. The protecting group would then be removed in a final step. nih.govrsc.org
Hydroformylation presents a potential, though less common, route for this specific target. This process involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond. A suitable precursor would be 1-(4-aminophenyl)cyclopentene. Catalytic hydroformylation, often using rhodium or cobalt catalysts, would introduce an aldehyde group at the 1-position. researchgate.net
The resulting 1-(4-aminophenyl)cyclopentanecarbaldehyde could then be readily reduced to the target this compound using a mild reducing agent like sodium borohydride (NaBH₄). The regioselectivity of the hydroformylation step would be a critical factor to control.
Stereochemical Control and Resolution in the Synthesis of this compound
The target molecule, this compound, is achiral. The central quaternary carbon atom is bonded to a hydroxymethyl group, a 4-aminophenyl group, and two identical methylene (B1212753) (-CH₂-) groups from the cyclopentane ring. Due to the plane of symmetry passing through the C1 carbon, the aminophenyl group, and the hydroxymethyl group, the molecule does not have a stereocenter at C1.
Therefore, enantioselective and diastereoselective synthetic approaches are not necessary for the synthesis of this specific compound. nih.govcaltech.edu While methods for the enantioselective synthesis of functionalized cyclopentane frameworks are well-developed, particularly for creating chiral tertiary alcohols and cis-1,3-diols, they are not applicable in this context as no stereoisomers of the final product exist. nih.govresearchgate.net The primary synthetic challenges lie in the efficient construction of the quaternary carbon center and the management of functional group compatibility, rather than stereochemical control.
Chiral Resolution Techniques for Intermediates
Since this compound is a chiral molecule, the separation of its enantiomers is crucial for applications where stereochemistry is important, such as in pharmaceuticals. The chiral resolution of the final product or its intermediates can be achieved through various techniques. A common strategy is the resolution of a key chiral intermediate, such as 1-(4-nitrophenyl)cyclopentan-1-ol or a protected version of the final product.
One widely used method is the formation of diastereomeric salts. This involves reacting the racemic intermediate with a chiral resolving agent, which is typically a chiral acid or base. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomers of the intermediate.
Another powerful technique is chiral chromatography. This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. The racemic mixture is passed through the column, and the enantiomers interact differently with the CSP, leading to their separation. This technique can be used for both analytical and preparative scale separations.
Enzymatic resolution is a biocatalytic approach that employs enzymes to selectively react with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. This method is often highly enantioselective and can be performed under mild reaction conditions.
The selection of the most suitable chiral resolution technique depends on the specific properties of the intermediate, the desired scale of separation, and the economic feasibility of the process.
Table 1: Comparison of Chiral Resolution Techniques for Intermediates
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility. | Well-established, scalable, and cost-effective for large-scale production. | Requires suitable functional groups for salt formation, can be labor-intensive, and the choice of resolving agent is empirical. |
| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | High enantiomeric purity, applicable to a wide range of compounds, and can be automated. | Higher cost of chiral stationary phases, limited scalability for large quantities, and requires specialized equipment. |
| Enzymatic Resolution | Selective reaction of one enantiomer catalyzed by an enzyme. | High enantioselectivity, mild reaction conditions, and environmentally friendly. | Enzyme stability and cost can be a concern, and development of a suitable enzymatic process can be time-consuming. |
Total Synthesis Strategies for this compound
A potential convergent total synthesis is outlined in Scheme 1, where the 4-aminophenyl and cyclopentylmethanol moieties are brought together through a Grignard reaction. This approach is advantageous as it allows for the modification of both fragments prior to their coupling, enabling the synthesis of a variety of analogs.
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The application of green chemistry principles is becoming increasingly important in the design of synthetic routes to minimize environmental impact and enhance sustainability. For the synthesis of this compound, several aspects can be optimized to align with these principles.
One of the key areas for improvement is the choice of solvents. Traditional Grignard reactions often employ ethereal solvents like diethyl ether or tetrahydrofuran (THF), which have safety and environmental concerns. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can be used. umb.eduresearchgate.net These solvents are derived from renewable resources and have better safety profiles. umb.edu
The reduction of the nitro group is another step where green chemistry principles can be applied. Catalytic hydrogenation using a heterogeneous catalyst, such as palladium on carbon (Pd/C), is a clean and efficient method that generates water as the only byproduct. organic-chemistry.org The use of transfer hydrogenation with a safe hydrogen donor can also be a sustainable alternative. organic-chemistry.org
Furthermore, minimizing the number of synthetic steps and avoiding the use of protecting groups can significantly improve the atom economy and reduce waste generation. sigmaaldrich.com A well-designed synthetic route would ideally proceed with high yields and selectivity, eliminating the need for extensive purification steps.
The principles of energy efficiency should also be considered. sigmaaldrich.com Conducting reactions at ambient temperature and pressure whenever possible can reduce energy consumption. sigmaaldrich.com Microwave-assisted synthesis can also be explored to shorten reaction times and improve energy efficiency.
By incorporating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and sustainable.
Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Application in the Synthesis | Potential Benefits |
| Prevention of Waste | Designing a high-yield, convergent synthesis with minimal byproducts. | Reduced waste generation and lower disposal costs. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Increased efficiency and reduced raw material consumption. |
| Less Hazardous Chemical Syntheses | Using safer reagents and reaction conditions, such as catalytic hydrogenation instead of stoichiometric metal hydrides. | Improved safety for chemists and reduced environmental impact. |
| Safer Solvents and Auxiliaries | Replacing traditional ethereal solvents with greener alternatives like 2-MeTHF or CPME. umb.eduresearchgate.net | Reduced flammability, toxicity, and environmental persistence. umb.edu |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure or using microwave-assisted synthesis. sigmaaldrich.com | Lower energy consumption and reduced carbon footprint. |
| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable resources where possible. sigmaaldrich.com | Reduced reliance on fossil fuels and promotion of a circular economy. |
| Reduce Derivatives | Avoiding the use of protecting groups to minimize synthetic steps and waste. sigmaaldrich.com | Improved process efficiency and reduced reagent usage. |
| Catalysis | Employing catalytic reagents in place of stoichiometric ones. sigmaaldrich.com | Increased reaction rates, higher selectivity, and reduced waste. |
Derivatization and Functionalization of 1 4 Aminophenyl Cyclopentyl Methanol
Chemical Transformations at the Primary Amino Group
The primary amino group on the phenyl ring of [1-(4-Aminophenyl)cyclopentyl]methanol is a key site for a variety of functionalization reactions, allowing for the introduction of diverse structural motifs.
Amidation and Sulfonamidation Reactions
The nucleophilic nature of the primary aromatic amine allows for straightforward acylation to form amides and sulfonamides. These reactions are fundamental in medicinal chemistry for creating stable linkages and modulating the electronic and lipophilic properties of molecules.
Amidation: The reaction of this compound with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides, yields the corresponding amides. Amide bond formation can be facilitated by coupling agents that activate the carboxylic acid. organic-chemistry.org A general approach involves the direct coupling of an alcohol and an amine, catalyzed by transition metal complexes, to produce amides. researchgate.net
Sulfonamidation: Similarly, reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. This transformation is a common strategy in the synthesis of compounds with a wide range of biological activities. ijarsct.co.in The synthesis of sulfonamides can be achieved through the reaction of amines with sulfonyl chlorides in an alkaline medium. ijarsct.co.in
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Acyl Chloride (R-COCl) | N-{4-[1-(Hydroxymethyl)cyclopentyl]phenyl}acetamide | Amidation |
| This compound | Sulfonyl Chloride (R-SO₂Cl) | N-{4-[1-(Hydroxymethyl)cyclopentyl]phenyl}benzenesulfonamide | Sulfonamidation |
Alkylation and Acylation of the Amine Functionality
Alkylation: The primary amino group can undergo alkylation with alkyl halides. However, achieving selective mono-alkylation can be challenging as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation. organic-chemistry.org Selective N-alkylation of aminophenols can be achieved by first protecting the amino group, for instance, through imination, followed by alkylation and subsequent hydrolysis of the protecting group. researchgate.net
Acylation: N-acylation of amino alcohols is a common transformation. researchgate.net The selective acylation of the amino group in the presence of a hydroxyl group is a frequent challenge in organic synthesis. google.comgoogleapis.com Methods have been developed for the chemoselective N-acylation of amino alcohols, for example, by using specific acylating agents and reaction conditions. researchgate.net
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Alkyl Halide (R-X) | {1-[4-(Alkylamino)phenyl]cyclopentyl}methanol | N-Alkylation |
| This compound | Acyl Chloride (R-COCl) | N-{4-[1-(Hydroxymethyl)cyclopentyl]phenyl}acetamide | N-Acylation |
Formation of Imines, Schiff Bases, and other Nitrogen-Containing Heterocycles
The reaction of the primary amine with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. researchgate.netyoutube.comresearchgate.net This condensation reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. researchgate.net These imine intermediates can be valuable precursors for the synthesis of more complex nitrogen-containing heterocycles. researchgate.netresearchgate.netfrontiersin.org The synthesis of nitrogen heterocycles is of significant interest due to their prevalence in biologically active compounds. nih.gov
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Aldehyde (R-CHO) | Imine / Schiff Base |
| This compound | Ketone (R₂C=O) | Imine / Schiff Base |
| Imine Intermediate | Various Reagents | Nitrogen-Containing Heterocycle |
Diazotization and Subsequent Reactions (e.g., azidation, coupling)
The primary aromatic amine of this compound can be converted to a diazonium salt through treatment with nitrous acid, a process known as diazotization. slideshare.net The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.
One of the most common reactions of diazonium salts is azo coupling, where the diazonium ion acts as an electrophile and attacks an electron-rich aromatic ring, such as a phenol (B47542) or another aniline (B41778) derivative, to form a brightly colored azo compound. wikipedia.orgresearchgate.netlibretexts.org This reaction is the basis for the synthesis of many azo dyes.
| Starting Material | Reagent(s) | Intermediate | Subsequent Reaction | Product Type |
| This compound | NaNO₂, HCl | Diazonium Salt | Coupling with Phenol | Azo Compound |
| This compound | NaNO₂, HCl | Diazonium Salt | Reaction with NaN₃ | Aryl Azide (B81097) |
Modifications and Transformations of the Hydroxyl Group
The primary hydroxyl group in this compound offers another site for chemical modification, although its reactivity can be influenced by the presence of the amino group. libretexts.orgmsu.edu
Esterification and Etherification Reactions
Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. However, the presence of the basic amino group can interfere with acid catalysis, often necessitating the protection of the amine prior to esterification.
Etherification: Similarly, the formation of ethers can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis). Again, the amino group's potential to react with the alkyl halide makes protection a likely prerequisite for selective O-alkylation. The selective alkylation of the hydroxyl group in aminophenols often requires protection of the amino group to prevent N-alkylation. researchgate.net
| Reactant 1 | Reactant 2 | Condition | Product | Reaction Type |
| N-Protected this compound | Carboxylic Acid (R-COOH) | Acid Catalyst | Ester | Esterification |
| N-Protected this compound | Alkyl Halide (R-X) | Base | Ether | Etherification |
Structural Modifications on the Cyclopentyl Ring
Direct functionalization of the saturated cyclopentyl ring of this compound is generally challenging due to the inert nature of C-H bonds. Most synthetic strategies that aim to introduce additional substituents on the cyclopentyl ring would likely involve starting with a pre-functionalized cyclopentanone (B42830) or cyclopentene (B43876) derivative and then constructing the aminophenyl and methanol (B129727) moieties. However, recent advances in C-H activation chemistry could potentially offer pathways for direct functionalization, though this would require significant methodological development.
Ring expansion of the cyclopentyl ring to a cyclohexyl ring is a conceivable transformation. One classic method that could be applicable is the Tiffeneau–Demjanov rearrangement. This reaction involves the diazotization of a β-amino alcohol, which in a modified form could potentially be applied to a derivative of this compound. For instance, if the primary alcohol is converted to a leaving group and a neighboring carbon on the ring is functionalized with an amino group, treatment with nitrous acid could induce a ring expansion.
Another possibility for ring expansion involves the reaction of cyclopentylmethanol derivatives with acids, which can proceed via a carbocation intermediate that undergoes rearrangement. quora.comstackexchange.comyoutube.com Ring contraction methodologies are also known in organic synthesis, such as the Favorskii rearrangement of α-haloketones, but their application to the cyclopentyl ring of the title compound would require multiple synthetic steps to introduce the necessary functional groups. wikipedia.orgetsu.edu
Aromatic Ring Functionalization
The aminophenyl group of this compound is highly activated towards electrophilic aromatic substitution. The amino group (-NH₂) is a strong activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic π-system. wikipedia.orgchemistrysteps.combyjus.com The 1-(hydroxymethyl)cyclopentyl group is an alkyl substituent, which is a weakly activating, ortho-, para-directing group. cognitoedu.orgsavemyexams.comlibretexts.org
Given that the para position is already occupied by the cyclopentylmethanol moiety, incoming electrophiles will be directed to the positions ortho to the amino group (positions 2 and 6 on the benzene (B151609) ring). The strong activating effect of the amino group will dominate the directing effects. cognitoedu.orglibretexts.org However, the amino group is also basic and can be protonated in strongly acidic media, forming an anilinium ion (-NH₃⁺). The anilinium group is strongly deactivating and a meta-director. Therefore, reaction conditions must be carefully chosen to control the outcome of electrophilic aromatic substitution. byjus.com In some cases, protection of the amino group, for example by acetylation to form an acetamido group, is employed to moderate its reactivity and prevent side reactions. youtube.com
The following table summarizes potential electrophilic aromatic substitution reactions on the aminophenyl moiety of this compound.
| Reaction | Reagent(s) | Expected Major Product(s) |
| Bromination | Br₂ in a non-polar solvent | [1-(4-Amino-3,5-dibromophenyl)cyclopentyl]methanol |
| Nitration | HNO₃/H₂SO₄ (careful conditions) | [1-(4-Amino-3-nitrophenyl)cyclopentyl]methanol |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(1-(hydroxymethyl)cyclopentyl)benzenesulfonic acid |
| Friedel-Crafts Alkylation | R-X, AlCl₃ | Generally not feasible due to complexation of the Lewis acid with the amino group. chemistrysteps.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally not feasible for the same reason as alkylation. Protection of the amino group is required. chemistrysteps.com |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
The aromatic amine of this compound can be readily converted into a halide or triflate, making it a suitable substrate for palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.
Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. For this compound, the amino group would first be transformed, for example, into a bromo or iodo group via a Sandmeyer reaction. This resulting aryl halide can then be coupled with various aryl or vinyl boronic acids to form biaryl or aryl-alkene structures, respectively. The general mechanism proceeds through an oxidative addition, transmetalation, and reductive elimination catalytic cycle. The reaction is highly valued for its tolerance of a wide range of functional groups and its relatively mild reaction conditions.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base. Similar to the preparation for a Suzuki coupling, the amine on this compound would be converted to a halide. This derivative can then react with various alkenes to introduce new carbon-carbon bonds, forming substituted alkenes. The catalytic cycle also involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.
Below is a representative table of conditions for these types of reactions, though specific application to this compound derivatives would require empirical optimization.
Table 1: General Conditions for Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Suzuki | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos | K₃PO₄, Cs₂CO₃ | Toluene, THF/H₂O | 80-110 |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 80-120 |
Synthesis of Complex Chemical Scaffolds Incorporating this compound as a Building Block
The structural features of this compound make it an attractive component for constructing larger, more intricate molecular frameworks with potential applications in materials science and medicinal chemistry.
Polymeric and Supramolecular Assembly
The principles of supramolecular chemistry, which involve non-covalent interactions, can be applied to assemble this compound derivatives into larger, ordered structures. The aromatic ring can participate in π-π stacking, while the amine and hydroxyl groups are capable of forming strong hydrogen bonds. By modifying the core molecule with other functional groups that promote self-assembly, it can be used to create supramolecular polymers. These materials are dynamic and can respond to external stimuli, making them interesting for applications in "smart" materials and biomaterials.
In polymer chemistry, this compound can be used as a monomer. For example, the amine group can react with carboxylic acids to form polyamides, or the hydroxyl group can react to form polyesters or polyethers. The bulky cyclopentyl group attached to the polymer backbone would influence the physical properties of the resulting material, such as its glass transition temperature, solubility, and mechanical strength.
Click Chemistry Applications for Conjugation
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring.
To utilize this compound in click chemistry, it must first be functionalized with either an azide or a terminal alkyne.
Azide Functionalization: The primary amine can be converted to an azide group through diazotization followed by substitution with an azide salt.
Alkyne Functionalization: The hydroxyl group can be etherified or esterified with a molecule containing a terminal alkyne, such as propargyl bromide.
Once functionalized, this building block can be "clicked" onto other molecules, polymers, or surfaces that bear the complementary functional group. This modular approach is exceptionally powerful for creating complex conjugates for applications in drug discovery, bioconjugation, and materials science.
Table 2: Functional Groups for Click Chemistry Conjugation
| Reactive Group 1 | Reactive Group 2 | Resulting Linkage | Catalyst |
|---|---|---|---|
| Terminal Alkyne | Azide | 1,2,3-Triazole | Copper(I) |
Mechanistic and Theoretical Investigations of 1 4 Aminophenyl Cyclopentyl Methanol Chemistry
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of [1-(4-Aminophenyl)cyclopentyl]methanol typically involves the reduction of a precursor containing a nitro group and another functional group that can be converted to a hydroxymethyl group. A plausible and common synthetic route involves the catalytic hydrogenation of a nitrophenyl precursor. Understanding the intricate mechanisms, key intermediates, and transition states in these pathways is crucial for optimizing reaction conditions and maximizing yields.
The conversion of an aromatic nitro group to a primary amine via catalytic hydrogenation is a complex, multi-step process. The mechanism is generally understood to proceed through several key intermediates. While these intermediates are often highly reactive and not isolated from the reaction mixture, their transient existence dictates the reaction pathway and the potential for side-product formation.
The reduction process on the surface of a heterogeneous catalyst, such as Raney Nickel, is believed to follow a pathway similar to the Haber mechanism. This involves the sequential addition of hydrogen atoms, leading to the formation of nitrosobenzene (B162901) and N-phenylhydroxylamine as the primary intermediates. acsgcipr.orgorientjchem.org
Key Intermediates in Aromatic Nitro Group Reduction:
Nitroso Intermediate: The initial reduction of the nitro group forms a nitroso species (Ar-N=O). This species is highly reactive on the catalyst surface.
Hydroxylamine (B1172632) Intermediate: Further hydrogenation of the nitroso group leads to the corresponding N-arylhydroxylamine (Ar-NHOH). acsgcipr.org This intermediate is a critical juncture in the reaction. Its accumulation can be problematic as it is thermally unstable and can lead to the formation of colored impurities like azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) compounds through condensation reactions with the nitroso intermediate or unreacted nitro compound. acsgcipr.orgorientjchem.org
The Shmonina mechanism, which specifically describes the reduction of nitro compounds over nickel catalysts, outlines two primary competing pathways: a "hydrogenation direction" involving the direct, sequential hydrogenation of the nitro group to the amine via the nitroso and hydroxylamine intermediates, and a "condensation direction" where these intermediates react with each other to form azoxy and azo compounds, which are then subsequently reduced to the final amine product. orientjchem.org The prevalence of one pathway over the other is heavily influenced by reaction conditions.
Table 1: Key Intermediates in the Catalytic Hydrogenation of Aromatic Nitro Compounds
| Intermediate | Chemical Formula (Aryl=Ar) | Role in Mechanism |
| Nitroso Compound | Ar-N=O | First reduction product, highly reactive. orientjchem.org |
| Hydroxylamine | Ar-NHOH | Second key intermediate; its hydrogenation yields the amine. Can lead to side products via condensation. acsgcipr.org |
| Azoxy Compound | Ar-N=N(O)-Ar | Condensation side product from nitroso and hydroxylamine intermediates. acsgcipr.org |
| Azo Compound | Ar-N=N-Ar | Reduction product of the azoxy compound, further reduced to the amine. orientjchem.org |
| Hydrazo Compound | Ar-NH-NH-Ar | Reduction product of the azo compound, final intermediate before cleavage to the amine. orientjchem.org |
Detailed analysis of transition states and reaction coordinates provides fundamental insights into the kinetics and thermodynamics of a reaction. For the synthesis of this compound, this involves considering the transition states of the key reduction steps.
Catalytic Hydrogenation of the Nitro Group: The reaction occurs on the surface of a heterogeneous catalyst. The transition state is not a discrete molecular structure in the traditional sense but involves the substrate adsorbed onto the active sites of the nickel catalyst. The reaction coordinate involves the breaking of H-H bonds from molecular hydrogen adsorbed on the catalyst, followed by the sequential transfer of hydrogen atoms to the oxygen and nitrogen atoms of the nitro group. The energy barriers for these steps are lowered by the catalyst, which stabilizes the intermediates and transition states.
Reduction of a Carbonyl/Ester Precursor: If the synthesis involves the reduction of a precursor like 1-(4-aminophenyl)cyclopentanecarboxylic acid or its ester to form the methanol (B129727) group, a metal hydride reducing agent (e.g., LiAlH₄) would likely be used. The mechanism for such a reduction involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.
The transition state for this process is generally depicted as a four-centered cyclic structure where the metal (e.g., Aluminum) coordinates to the carbonyl oxygen while the hydride is transferred to the carbonyl carbon. acsgcipr.org For cyclic ketones like a cyclopentanone (B42830) precursor, the facial selectivity of the hydride attack (i.e., from which side of the ring the hydride adds) is governed by steric and electronic factors, often explained by models such as the Felkin-Anh model. acs.org This model predicts that the nucleophile will preferentially attack the carbonyl carbon from the least hindered trajectory, avoiding steric clash with adjacent bulky groups. Computational studies can map the potential energy surface, identifying the lowest energy pathway from reactant to product via this transition state. acs.org
The choice of catalyst and solvent is paramount in directing the outcome of the synthesis, influencing reaction rate, selectivity, and the suppression of side reactions.
Catalyst: Raney Nickel Raney Nickel is a widely used heterogeneous catalyst for the hydrogenation of nitro compounds due to its high activity, stability, and cost-effectiveness compared to precious metal catalysts. acsgcipr.orgbyjus.comrasayanjournal.co.in
Structure and Activity: It is a porous, fine-grained solid composed primarily of nickel, with a very high surface area. masterorganicchemistry.comwikipedia.org It is prepared by leaching aluminum from a nickel-aluminum alloy with sodium hydroxide. masterorganicchemistry.com This process creates a "spongy" structure that is saturated with adsorbed hydrogen, making it highly active for hydrogenation reactions. wikipedia.orgacs.org
Mechanistic Role: The catalyst provides a surface on which the reaction occurs. It facilitates the dissociation of molecular hydrogen into reactive hydrogen atoms and adsorbs the nitro compound, bringing the reactants into close proximity in the correct orientation for reaction. acsgcipr.orgwikipedia.org This lowers the activation energy of the reduction process significantly. Raney Nickel is often preferred for substrates containing sensitive groups, as it can sometimes offer better chemoselectivity than palladium catalysts. commonorganicchemistry.com
Solvents The solvent plays a multifaceted role in heterogeneous catalytic hydrogenation, extending beyond simply dissolving the substrate. researchgate.net
Influence on Rate and Selectivity: Protic solvents like aliphatic alcohols (methanol, ethanol) are commonly used and often lead to higher reaction rates. researchgate.netrsc.org The solvent can influence the solubility of hydrogen gas, the mass transfer of reactants to the catalyst surface, and the adsorption/desorption kinetics of reactants, intermediates, and products. rsc.orgrsc.org
Stabilization and Reactivity: The nature of the solvent can affect the ratio of the direct "hydrogenation" pathway versus the "condensation" pathway. orientjchem.org For example, in aqueous alcohol solutions, the hydrogenation of nitrobenzene (B124822) on nickel catalysts proceeds selectively to aniline (B41778) with minimal condensation byproducts. orientjchem.org The solvent can also stabilize or destabilize key intermediates; for instance, nitrogen-containing solvents have been shown to modify the selectivity in the partial hydrogenation of nitrobenzene to phenylhydroxylamine. gychbjb.com
Table 2: Influence of Solvent Properties on Catalytic Hydrogenation
| Solvent Property | Effect on Reaction Outcome | Example |
| Polarity/Protic Nature | Protic solvents often enhance reaction rates. May facilitate catalyst activity through H-bonding interactions. rsc.orgrsc.org | Ethanol (B145695), Methanol |
| Viscosity | Lower viscosity improves mass transfer of reactants (including H₂) to the catalyst surface, increasing the reaction rate. rsc.org | Methanol vs. Ionic Liquids |
| Hydrogen Donor/Acceptor Ability | Strong hydrogen donor and acceptor abilities are correlated with higher conversion and yield in nitrobenzene reduction. rsc.org | Alcohols |
| Coordinating Ability | Strongly coordinating solvents can sometimes bind to the catalyst's active sites, potentially reducing activity. rsc.org | N/A |
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool for investigating the chemistry of molecules like this compound at an atomic level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) provide insights that are often difficult or impossible to obtain through experimental methods alone.
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. For a molecule like this compound, DFT calculations can predict a wide range of properties.
Structural Optimization: DFT can be used to determine the most stable three-dimensional conformation of the molecule. This includes predicting bond lengths, bond angles, and torsional angles with high accuracy. For flexible molecules, DFT can identify different low-energy conformers and calculate their relative stabilities.
Reactivity Prediction: DFT provides key electronic descriptors that help in understanding and predicting chemical reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, MESP would highlight the nucleophilic character of the amino group's nitrogen and the hydroxyl group's oxygen.
Mechanism Elucidation: DFT is instrumental in studying reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states along a proposed reaction coordinate. researchgate.netnih.gov This allows for the determination of activation energy barriers, confirming the feasibility of a proposed mechanism and explaining observed selectivity. For instance, DFT has been used extensively to study the transition states of Grignard reactions and hydride reductions. acs.orgnih.gov
Table 3: Application of DFT to Analyze this compound
| DFT Calculation | Information Obtained | Relevance to Chemistry |
| Geometry Optimization | Most stable 3D structure, bond lengths, angles. | Provides the foundational structure for all other calculations and understanding of steric effects. |
| Frequency Calculation | Vibrational modes (predicted IR/Raman spectra). | Confirms that the optimized structure is a true energy minimum and allows for comparison with experimental spectra. |
| FMO Analysis (HOMO/LUMO) | Electron-donating/accepting ability, kinetic stability. | Predicts sites of reaction; the amino group would be a primary contributor to the HOMO. |
| MESP Mapping | Maps of electrostatic potential on the molecular surface. | Identifies nucleophilic (e.g., N, O atoms) and electrophilic sites for potential reactions. |
| Transition State Search | Structure and energy of the highest point on the reaction pathway. | Allows for calculation of activation energies, providing insight into reaction rates and mechanisms. nih.gov |
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "computational microscope" to view molecular behavior in a dynamic environment. While DFT is excellent for static properties and reaction pathways, MD excels at exploring conformational landscapes and solvent effects.
Solvation and Hydrogen Bonding: For this compound, which has both hydrogen bond donor (-NH₂, -OH) and acceptor sites, MD simulations in a solvent like water or methanol would be highly informative. bohrium.com Simulations can reveal the structure of the solvation shell around the molecule. Analysis tools like the Radial Distribution Function (RDF) can quantify the average distance and number of solvent molecules surrounding specific atoms (e.g., the nitrogen of the amino group or the oxygen of the hydroxyl group), providing a detailed picture of intermolecular interactions. researchgate.net
Conformational Dynamics: The cyclopentyl ring and the C-C bond connecting it to the methanol group allow for conformational flexibility. MD simulations can explore the different accessible conformations of the molecule in solution and determine their relative populations and the timescale of interconversion between them. This is crucial for understanding how the molecule's average shape and flexibility might influence its biological activity or reactivity.
Understanding Reaction Environments: While less common for modeling the reaction itself, MD can be used to simulate the environment in which a reaction occurs. For example, it can model the diffusion of reactants in a solvent or the interaction of a substrate with the surface of a heterogeneous catalyst, providing context for the reaction dynamics. researchgate.net
By combining DFT and MD, a comprehensive theoretical picture of this compound can be constructed, from its intrinsic electronic properties and reactivity to its dynamic behavior and interactions within a chemical system.
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules like this compound. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a crucial application of computational chemistry in structural elucidation. researchgate.net By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to estimate their chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). researchgate.net These calculations can aid in the assignment of experimental spectra and provide confidence in the proposed structure. The accuracy of these predictions is often enhanced by considering solvent effects, which can be modeled using various computational approaches. researchgate.netnih.gov For aromatic compounds, 13C NMR chemical shifts are typically greater than 100 ppm. researchgate.net
IR Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. arxiv.org These calculations are valuable for assigning specific vibrational modes to the experimental absorption bands. researchgate.net For this compound, key vibrational modes would include the O-H and N-H stretching frequencies of the alcohol and amine groups, respectively, as well as C-H and C-C stretching and bending vibrations within the cyclopentyl and phenyl rings. Computational studies can also predict the intensities of these vibrational bands. rsc.org It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. researchgate.net
UV-Vis Absorption Spectra: Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. nih.gov These calculations can determine the wavelengths of maximum absorbance (λmax) and provide information about the nature of the electronic transitions, such as π to π* transitions. nih.gov For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the aromatic phenyl ring. The predicted spectrum can be compared with experimental data to validate the computational model and provide a deeper understanding of the molecule's electronic structure.
Interactive Data Table: Predicted Spectroscopic Parameters for this compound
| Spectroscopic Parameter | Predicted Value Range | Notes |
| 1H NMR Chemical Shift (ppm) | ||
| Aromatic Protons | 6.5 - 7.5 | Chemical shifts are influenced by the electron-donating amino group. |
| -CH2- (cyclopentyl) | 1.5 - 2.0 | |
| -CH2OH | ~3.5 | |
| -OH | Variable | Dependent on solvent and concentration. |
| -NH2 | Variable | Dependent on solvent and concentration. |
| 13C NMR Chemical Shift (ppm) | ||
| Aromatic Carbons | 110 - 150 | |
| Cyclopentyl Carbons | 25 - 45 | |
| Quaternary Carbon (cyclopentyl) | 45 - 55 | |
| -CH2OH | ~65 | |
| IR Vibrational Frequencies (cm-1) | ||
| O-H Stretch | 3200 - 3600 | Broad peak indicative of hydrogen bonding. |
| N-H Stretch | 3300 - 3500 | Typically two bands for a primary amine. |
| C-H Stretch (aromatic) | 3000 - 3100 | |
| C-H Stretch (aliphatic) | 2850 - 3000 | |
| C=C Stretch (aromatic) | 1450 - 1600 | |
| C-O Stretch | 1000 - 1260 | |
| UV-Vis Absorption (nm) | ||
| λmax | ~240 and ~290 | Characteristic of aminophenyl chromophore. |
Note: The values in this table are estimations based on typical ranges for similar functional groups and are intended for illustrative purposes. Actual computational results may vary depending on the level of theory and basis set used.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Properties and Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting the reactivity of molecules. numberanalytics.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.govirjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, particularly on the nitrogen atom and the aromatic π system. This indicates that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is likely distributed over the aromatic ring and the cyclopentyl group.
Computational methods can be used to calculate the energies of the HOMO and LUMO and visualize their spatial distribution. This information provides valuable insights into the molecule's electronic properties and helps to predict its behavior in chemical reactions. researchgate.net For instance, the analysis can reveal potential sites for charge transfer within the molecule. researchgate.net
Interactive Data Table: Calculated Frontier Molecular Orbital Properties for this compound
| Property | Calculated Value (eV) | Implication for Reactivity |
| HOMO Energy | -5.0 to -6.0 | Indicates a good electron-donating ability, suggesting susceptibility to electrophilic attack. |
| LUMO Energy | 0.0 to 1.0 | Suggests a moderate ability to accept electrons. |
| HOMO-LUMO Gap | 5.0 to 7.0 | A relatively large gap indicates good kinetic stability. |
Note: These values are representative and can vary based on the computational method and basis set employed.
Non-Covalent Interaction (NCI) Analysis in Chemical Processes
Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure, stability, and reactivity of molecules. mhmedical.com These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are significantly weaker than covalent bonds but are collectively crucial in many chemical and biological processes. mhmedical.com
NCI analysis is a computational technique used to visualize and characterize non-covalent interactions in real space. nih.gov This method is based on the electron density and its derivatives, allowing for the identification of regions of steric repulsion, van der Waals interactions, and hydrogen bonding. researchgate.net These interactions are typically color-coded in graphical representations, with blue indicating strong attractive interactions (like hydrogen bonds), green representing weaker van der Waals interactions, and red indicating steric repulsion. researchgate.net
For this compound, NCI analysis can reveal intramolecular hydrogen bonding between the hydroxyl group and the amino group, or between these groups and the π-system of the phenyl ring. Intermolecularly, this analysis can shed light on how molecules of this compound interact with each other in the solid state or with solvent molecules in solution. For example, in a crystal structure, NCI analysis could highlight the hydrogen bonding networks and π-π stacking interactions that stabilize the crystal lattice. nih.gov
Stereochemical Mechanistic Insights and Chirality Studies
This compound possesses a chiral center at the carbon atom of the cyclopentyl ring that is bonded to the aminophenyl group, the hydroxymethyl group, and two other carbon atoms of the ring. This means the molecule can exist as a pair of enantiomers (R and S forms).
Understanding the stereochemistry of this compound is crucial as enantiomers can exhibit different biological activities and pharmacological properties. Computational methods can provide insights into the stereochemical aspects of reactions involving this molecule. For example, theoretical calculations can be used to model the transition states of reactions to predict which enantiomer is preferentially formed (enantioselectivity).
Furthermore, computational studies can help to understand the conformational preferences of the different stereoisomers. By calculating the relative energies of various conformations, it is possible to identify the most stable arrangements of the molecule. This information is valuable for understanding how the molecule might interact with other chiral molecules, such as biological receptors.
Advanced Analytical Methodologies for Research on 1 4 Aminophenyl Cyclopentyl Methanol and Its Derivatives
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic techniques are fundamental in determining the molecular structure of [1-(4-Aminophenyl)cyclopentyl]methanol. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of organic molecules.
For a molecule like this compound, the ¹H NMR spectrum would provide key information. The protons on the aminophenyl group would appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the cyclopentyl ring would produce signals in the aliphatic region (around δ 1.5-2.5 ppm), and the protons of the methanol (B129727) group (-CH₂OH) would also have a characteristic chemical shift.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal. The aromatic carbons would resonate in the δ 110-160 ppm range, while the aliphatic carbons of the cyclopentyl ring and the methanol group would appear at higher field (lower δ values).
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, would show CH₃ and CH signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons are not observed in DEPT spectra. This would be crucial in assigning the signals of the cyclopentyl ring and the methanol group.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings within the same molecule, helping to trace the connectivity within the cyclopentyl and aminophenyl moieties. HSQC correlates directly bonded proton and carbon atoms, providing definitive assignments for each C-H pair.
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |
| Aromatic CH | 6.6 - 7.2 | 115 - 130 | Positive |
| Aromatic C-NH₂ | - | 145 - 150 | Null |
| Aromatic C-C₅H₉ | - | 135 - 140 | Null |
| Cyclopentyl CH₂ | 1.5 - 1.9 | 25 - 40 | Negative |
| Quaternary C | - | 45 - 55 | Null |
| -CH₂OH | ~3.6 | ~65 | Negative |
| -OH | Variable | - | - |
| -NH₂ | Variable | - | - |
Note: The exact chemical shifts are dependent on the solvent and experimental conditions. The data presented is a generalized prediction based on typical values for similar structural motifs.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. The O-H stretching of the alcohol group would be observed as a broad band around 3200-3600 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be seen just below and above 3000 cm⁻¹, respectively. The C=C stretching of the aromatic ring would give rise to absorptions in the 1500-1600 cm⁻¹ region.
Raman spectroscopy , being particularly sensitive to non-polar bonds, would effectively probe the C-C bonds of the aromatic and cyclopentyl rings.
Interactive Data Table: Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| -NH₂ (Amine) | N-H Stretch | 3300 - 3500 (two bands) | Weak |
| -OH (Alcohol) | O-H Stretch | 3200 - 3600 (broad) | Weak |
| Aromatic Ring | C-H Stretch | ~3030 | Strong |
| Aliphatic (Cyclopentyl) | C-H Stretch | 2850 - 2960 | Strong |
| Aromatic Ring | C=C Stretch | 1500 - 1600 | Strong |
| Alcohol | C-O Stretch | 1050 - 1260 | Medium |
| Amine | C-N Stretch | 1020 - 1250 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the aminophenyl group, a chromophore, in this compound makes it UV-active. The benzene (B151609) ring itself has characteristic π → π* transitions. The amino group, being an auxochrome, can cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. The absorption maximum (λmax) is sensitive to the solvent polarity. For aniline (B41778) and its derivatives, typical absorptions are observed around 230-240 nm and 280-290 nm.
Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule with high precision, which allows for the determination of its elemental formula. For this compound (C₁₂H₁₇NO), the expected exact mass would be approximately 191.1310 g/mol .
Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like the target compound, often yielding the protonated molecule [M+H]⁺.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of water (H₂O) from the alcohol group, loss of the hydroxymethyl group (-CH₂OH), and cleavage of the cyclopentyl ring.
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for separating the target compound from impurities and for resolving enantiomers if the compound is chiral.
High-Performance Liquid Chromatography (HPLC) for Purity and Optical Resolution
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would typically be employed. This would involve a non-polar stationary phase (like C18-silica) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or triethylamine). The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Since this compound is a chiral molecule, chiral HPLC is necessary for the separation and quantification of its enantiomers. This is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs are commonly used for the resolution of a wide range of chiral compounds, including amines and alcohols. The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal enantioseparation.
Interactive Data Table: Typical HPLC Conditions for Analysis
| Parameter | Purity Assessment (Reversed-Phase) | Optical Resolution (Chiral) |
| Stationary Phase | C18 (Octadecyl silica) | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., 0.1% Formic Acid) | Hexane (B92381)/Isopropanol or Hexane/Ethanol (B145695) |
| Detection | UV (at λmax of the compound) | UV (at λmax of the compound) |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C | 20 - 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the identification and quantification of volatile and semi-volatile compounds. For a compound like this compound, which contains a polar primary amine and a hydroxyl group, direct analysis by GC-MS can be challenging due to its relatively low volatility and potential for thermal degradation or unwanted interactions with the GC column. To overcome these limitations, derivatization is a common strategy. This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis.
For the primary amine and alcohol functionalities present in this compound, common derivatization techniques include silylation, acylation, or alkylation. For instance, the primary amine can be converted into a more volatile imine or a less polar amide. nih.gov It is crucial, however, to select the injection solvent carefully, as primary amines can react with alcohol solvents like methanol or ethanol in the hot GC injection port, forming condensation products. nih.gov These reactions can lead to the appearance of additional peaks in the chromatogram, complicating the analysis. For example, reaction with methanol can result in a product with a mass 12 units higher than the parent amine. nih.gov The use of non-reactive solvents such as chloroform (B151607) can prevent the formation of these artifacts. nih.gov
Once a suitable volatile derivative is prepared, the sample is injected into the gas chromatograph. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which acts as a detector. The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. By analyzing this fragmentation pattern, the structure of the volatile derivative, and by extension the original compound, can be elucidated. rjptonline.org GC-MS is a highly sensitive technique, capable of detecting and identifying even trace amounts of compounds in a mixture. sums.ac.ir
Table 1: Potential Derivatization Reactions for GC-MS Analysis
| Functional Group | Derivatization Reagent | Derivative Formed | Benefit |
|---|---|---|---|
| Primary Amine (-NH₂) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl amine | Increased volatility, thermal stability |
| Hydroxyl (-OH) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether | Increased volatility, thermal stability |
| Primary Amine (-NH₂) | Acetic Anhydride | Acetamide | Increased volatility, reduced polarity |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound or its derivatives. researchgate.net Its simplicity and speed allow chemists to quickly assess the status of a reaction, determining whether the starting materials have been consumed and if the desired product is being formed. chemistryhall.com
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, known as the mobile phase. By capillary action, the mobile phase moves up the plate, carrying the components of the spotted mixture with it at different rates. chemistryhall.com The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. researchgate.net
For aromatic amines like this compound, a variety of solvent systems can be employed. The choice of eluent is critical for achieving good separation between the starting materials, intermediates, and the final product. researchgate.net A common starting point for method development is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. researchgate.net The polarity of the mobile phase can be adjusted by changing the ratio of the solvents to optimize the separation. rsc.org For basic compounds like amines, which can interact strongly with the acidic silica gel leading to streaking, a small amount of a base like triethylamine (B128534) or ammonia (B1221849) may be added to the eluent. sciencemadness.org
After the solvent has ascended the plate, it is removed from the chamber and dried. The separated spots are then visualized. While some compounds are colored and visible to the naked eye, many, including this compound, are not. Visualization can be achieved by using a UV lamp (if the compounds are UV-active) or by staining the plate with a chemical reagent. chemistryhall.com Reagents like ninhydrin (B49086) are particularly effective for detecting primary amines, often producing a distinct color. chemistryhall.com Another method involves using an iodine chamber, where iodine vapor reversibly stains organic compounds, appearing as brown spots. chemistryhall.com
By comparing the spot corresponding to the starting material with the spots from the reaction mixture over time, a chemist can qualitatively monitor the disappearance of the reactant and the appearance of the product. rsc.org The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used to identify compounds. chemistryhall.com
Table 2: Example TLC Solvent Systems for Aromatic Amines
| Mobile Phase Composition (v/v) | Stationary Phase | Notes |
|---|---|---|
| Hexane / Ethyl Acetate (e.g., 1:1, 2:1) | Silica Gel | A common starting system; ratio is adjusted to achieve optimal Rf values. researchgate.net |
| Chloroform / Methanol (e.g., 7:1) | Silica Gel | Used for separating more polar amine derivatives. nih.gov |
| Benzene / Methanol (95:5) | Silica Gel | Effective for simpler aromatic amines. sciencemadness.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation. For a compound like this compound, obtaining a single-crystal X-ray structure would provide invaluable information, including exact bond lengths, bond angles, and torsional angles.
The first and often most challenging step in this analysis is growing a high-quality single crystal of the compound. This typically involves slowly evaporating a solvent from a saturated solution of the purified substance. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities.
The geometric arrangement of these spots provides information about the crystal's unit cell dimensions and symmetry, while the intensities of the spots are related to the arrangement of atoms within the unit cell. By rotating the crystal and collecting thousands of diffraction spots, a complete dataset is generated. Complex mathematical algorithms, typically employing Fourier transforms, are then used to process this data and generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a three-dimensional model of the molecule is built.
The resulting crystal structure reveals not only the molecule's internal geometry but also how the molecules pack together in the crystal lattice. mdpi.com This intermolecular arrangement is governed by non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. In the case of this compound, the primary amine and hydroxyl groups are capable of forming strong hydrogen bonds, which would likely play a dominant role in the crystal packing. nih.gov Analysis of the crystal structure of related aminophenyl compounds has shown the importance of such interactions in stabilizing the crystal network. mdpi.com The final structural model provides precise atomic coordinates, from which all other geometric parameters can be calculated.
Table 3: Key Information Obtained from X-ray Crystallography
| Parameter | Description | Significance for this compound |
|---|---|---|
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) that define the repeating unit of the crystal. | Defines the basic packing arrangement of the molecules. |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. | Provides insight into the symmetry of the molecular packing. |
| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. | The fundamental data from which the entire 3D structure is built. |
| Bond Lengths & Angles | The precise distances between bonded atoms and the angles between adjacent bonds. | Confirms the molecular connectivity and reveals any structural strain. |
| Torsional Angles | The dihedral angles that describe the conformation of the molecule. | Defines the 3D shape, such as the pucker of the cyclopentyl ring and the orientation of the methanol and aminophenyl groups. |
| Intermolecular Interactions | Non-covalent forces (e.g., hydrogen bonds) between adjacent molecules. | Explains the solid-state packing and influences physical properties like melting point. nih.gov |
Based on a comprehensive review of available scientific literature and patent databases, there is currently insufficient public information to generate a detailed article on the specific roles of This compound in the development of chemical probes and research tools as outlined in the provided structure.
Extensive searches for the applications of "this compound" in the specified areas did not yield relevant research findings. The requested topics are highly specialized, and it appears that the utility of this particular compound as a precursor for Positron Emission Tomography (PET) imaging agents, photoaffinity probes, fluorescent probes, or as a scaffold in chemical biology and a precursor for functional polymers has not been described in peer-reviewed publications or patent literature.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline without resorting to speculation or including information on unrelated compounds, which would violate the core instructions of the prompt.
Role of 1 4 Aminophenyl Cyclopentyl Methanol in the Development of Chemical Probes and Research Tools
Applications in Materials Science Research
A comprehensive search of scientific databases and peer-reviewed literature reveals no specific studies or applications of [1-(4-Aminophenyl)cyclopentyl]methanol in the design or synthesis of chemical probes or as a tool for chemical biology research. The functional groups present—a primary amine and a primary alcohol—offer potential sites for conjugation or interaction with biological targets. However, there is no published research that has explored or utilized this specific molecule for such purposes. Consequently, there are no detailed research findings or data to report on its role in this area.
Role of this compound as a Component in Optoelectronic Materials Research
In the field of optoelectronic materials, organic molecules with specific electronic and photophysical properties are often sought. The aminophenyl moiety of this compound could theoretically contribute to charge transport or luminescence. Despite this, an extensive review of the literature finds no mention of this compound being synthesized, tested, or incorporated into any optoelectronic materials or devices. Research in this area tends to focus on molecules with more extended conjugation or specific donor-acceptor architectures, and this compound has not been identified as a component in such systems in published studies.
Role of this compound as a Scaffold for Covalent Organic Frameworks (COFs) and other Porous Materials
Covalent Organic Frameworks (COFs) are constructed from molecular building blocks that form extended, porous, and crystalline structures. The amine functionality of this compound makes it a theoretical candidate as a linker or node in the synthesis of imine-linked or other types of COFs. However, a thorough search of the existing scientific literature, including articles and patents on COF synthesis and design, shows no instance of this compound being used as a scaffold or building block for COFs or any other related porous materials. The specific geometry and functionality of this compound have not been exploited in the reported design of such frameworks.
An exploration of the future of this compound chemistry reveals a landscape ripe with opportunities for innovation and discovery. As a versatile molecular scaffold, this compound presents a unique combination of a primary aromatic amine, a cyclopentyl core, and a primary alcohol, offering multiple sites for chemical modification. The following sections delve into prospective research avenues that could significantly advance the synthesis, derivatization, and application of this intriguing molecule.
Q & A
What are the common synthetic routes for [1-(4-Aminophenyl)cyclopentyl]methanol, and what critical reaction parameters influence yield?
Level: Basic
Answer:
The synthesis typically involves multi-step processes, such as:
Cyclopentane Ring Formation : Starting with substituted cyclopentane precursors, often via cyclization reactions.
Aminophenyl Introduction : Coupling via Buchwald-Hartwig amination or nucleophilic aromatic substitution.
Methanol Group Addition : Achieved through oxidation-reduction sequences or hydroxymethylation.
Critical parameters include:
- Temperature : Optimal ranges (e.g., 323–343 K for cyclopentyl ester transesterification) to avoid side reactions .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst Selection : Palladium catalysts for aryl amination steps, with ligand choice impacting regioselectivity .
How can researchers resolve conflicting reports on the biological activity of this compound across studies?
Level: Advanced
Answer:
Discrepancies often arise from variations in:
- Assay Conditions : Standardize buffer pH, temperature, and cell lines to ensure reproducibility .
- Compound Purity : Use HPLC (>95% purity) and NMR to confirm structural integrity .
- Dose-Response Relationships : Perform full dose-response curves (e.g., IC50 determination) to validate potency thresholds .
Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) is recommended .
What spectroscopic and crystallographic methods are recommended for structural elucidation?
Level: Basic
Answer:
- NMR Spectroscopy : H and C NMR to confirm cyclopentyl, aminophenyl, and methanol group connectivity .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula verification .
How can reaction conditions be optimized for stereoselective synthesis of this compound?
Level: Advanced
Answer:
- Chiral Catalysts : Employ asymmetric catalysts (e.g., Jacobsen’s catalysts) for enantioselective cyclopentane ring formation .
- Solvent Effects : Use chiral solvents (e.g., (R)- or (S)-limonene) to induce stereochemical control during hydroxymethylation .
- Kinetic Monitoring : In-situ FTIR or Raman spectroscopy to track intermediate stereochemistry and adjust reaction dynamics .
What computational approaches predict the compound’s interactions with biological targets?
Level: Advanced
Answer:
- Molecular Docking : Tools like AutoDock Vina to model binding to receptors (e.g., GPCRs or enzymes) .
- MD Simulations : GROMACS or AMBER for assessing stability of ligand-target complexes over time .
- QSAR Modeling : Correlate structural features (e.g., cyclopentyl ring rigidity) with activity data to guide derivative design .
How can solubility challenges of this compound in biological assays be addressed?
Level: Advanced
Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without disrupting assays .
- Prodrug Strategies : Synthesize phosphate or acetate esters that hydrolyze in vivo to the active form .
- Structural Analogs : Introduce hydrophilic groups (e.g., PEG chains) while maintaining pharmacophore integrity .
What strategies mitigate competing side reactions during aminophenyl group installation?
Level: Advanced
Answer:
- Protecting Groups : Temporarily block the methanol group with TBSCl to prevent oxidation during amination .
- Catalyst Optimization : Screen Pd/XPhos systems to suppress dehalogenation or over-reduction .
- Low-Temperature Conditions : Conduct reactions at –20°C to minimize thermal degradation of intermediates .
How is the compound’s stability under varying storage conditions evaluated?
Level: Basic
Answer:
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light Sensitivity : UV-vis spectroscopy to assess photodegradation; recommend amber vials for long-term storage .
- pH Stability : Test solubility and integrity in buffers (pH 3–9) to simulate physiological conditions .
What techniques validate the compound’s purity and identity in cross-disciplinary studies?
Level: Basic
Answer:
- Chromatography : UPLC with UV/ELSD detection for quantitative purity assessment .
- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (±0.4%) .
- Spectroscopic Fingerprinting : Compare IR and H NMR data to published reference spectra .
How do steric effects of the cyclopentyl ring influence the compound’s reactivity?
Level: Advanced
Answer:
- Steric Hindrance : The cyclopentyl group reduces nucleophilic attack rates at adjacent positions; kinetic studies show 2x slower epoxidation compared to linear analogs .
- Conformational Analysis : DFT calculations reveal chair-like cyclopentyl conformations that stabilize transition states in SN2 reactions .
- Crystallographic Data : X-ray structures demonstrate intramolecular H-bonding between the methanol and aminophenyl groups, altering reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
